trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(2,5-dimethylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-9(2)11(7-8)13-10-5-6-12(10)14/h3-4,7,10,12-14H,5-6H2,1-2H3/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBBKUVVDEHKC-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol belongs to the class of aminocyclobutanols, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a cyclobutane ring with an amino group attached to a 2,5-dimethylphenyl substituent and a hydroxyl group at the first position. The stereochemistry indicated by "trans" suggests that the substituents are positioned opposite each other on the cyclobutane ring. This configuration is crucial for its biological activity.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Chemical Formula | C12H17NO |
| Molecular Weight | 193.27 g/mol |
| Stereochemistry | Trans configuration |
| Functional Groups | Amino (NH2), Hydroxyl (OH) |
Antibacterial and Antifungal Properties
Aminocyclobutanols have been reported to exhibit significant antibacterial and antifungal activities. The presence of the amino group is believed to enhance interaction with microbial cell membranes, leading to cell lysis. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including multidrug-resistant ones .
Central Nervous System Effects
Compounds in this class may also influence central nervous system (CNS) activity. Research indicates that aminocyclobutanols can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The mechanism may involve serotonin receptor modulation, similar to findings observed in related compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituent groups on the cyclobutane ring or modifications in the amino group can significantly alter its pharmacological profile. For example, studies suggest that introducing different alkyl groups can enhance antibacterial potency while reducing cytotoxicity .
Case Study 1: Antimicrobial Activity
In a recent study evaluating a series of aminocyclobutanols, this compound demonstrated notable activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, revealing effective inhibition at concentrations as low as 50 µg/mL .
Case Study 2: Neuropharmacological Effects
Another investigation assessed the effects of similar compounds on serotonin receptor activity. The results indicated that this compound acted as a moderate agonist at the 5-HT2A receptor, suggesting potential applications in mood disorders. Behavioral assays in rodent models showed significant reductions in anxiety-like behaviors following administration of the compound at doses ranging from 1 to 10 mg/kg .
Scientific Research Applications
Trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol is a research compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It belongs to the class of aminocyclobutanols, which are of interest in medicinal chemistry because of their diverse biological activities. The compound features a cyclobutane ring with an amino group attached to a 2,5-dimethylphenyl substituent and a hydroxyl group at the first position. The "trans" stereochemistry indicates that the substituents are positioned opposite each other on the cyclobutane ring, a configuration crucial for its biological activity.
Aminocyclobutanols have demonstrated antibacterial and antifungal activities. The amino group enhances interaction with microbial cell membranes, leading to cell lysis, and has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant ones. These compounds may also influence central nervous system (CNS) activity, acting as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety, possibly through serotonin receptor modulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituent groups on the cyclobutane ring or modifications in the amino group can significantly alter its pharmacological profile. Studies suggest that introducing different alkyl groups can enhance antibacterial potency while reducing cytotoxicity.
Antimicrobial Activity Case Study
In a study evaluating a series of aminocyclobutanols, this compound demonstrated activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values, determined through standard broth microdilution methods, revealed effective inhibition at concentrations as low as 50 µg/mL.
Neuropharmacological Effects Case Study
Another investigation assessed the effects of similar compounds on serotonin receptor activity. The results indicated that this compound acted as a moderate agonist at the 5-HT2A receptor, suggesting potential applications in mood disorders. Behavioral assays in rodent models showed significant reductions in anxiety-like behaviors following administration of the compound at doses ranging from 1 to 10 mg/kg.
Applications
- Scientific Research: this compound is used as a research compound in scientific investigations.
- Stereocontrolled Synthesis: It is applied in stereocontrolled synthesis and structural analysis.
- Conformational Analysis: This compound is useful in studying conformational preferences and folding.
- Chiral Expression: It is also used in the study of chiral expression and predictive modeling.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol
- CAS Registry Number : 56771-63-2
- Molecular Formula: C₁₂H₁₇NO
- Synonyms: (1R,2R)-2-((2,5-Dimethylphenyl)amino)cyclobutan-1-ol, Starbld0006097, F6619-0584 .
Structural Features :
- Core Structure: A cyclobutanol ring (four-membered carbon ring with a hydroxyl group at position 1) in the trans configuration.
- Substituent: A 2,5-dimethylphenyl group attached via an amino linkage at position 2 of the cyclobutanol ring.
Key Properties :
- Stereochemistry : The trans configuration imposes steric constraints, which may influence binding interactions in biological systems .
Comparison with Structurally Similar Compounds
N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides
Structural Similarities :
Key Differences :
- Core Structure: The target compound has a cyclobutanol ring, while carboxamides incorporate a naphthalene-carboxamide scaffold.
- Functional Groups: The carboxamides have an amide linkage (–CONH–), whereas the target compound has a direct amino (–NH–) linkage .
Table 1: Structural and Activity Comparison
*LogP values are estimated based on structural features.
Other trans-2-Aminocyclobutan-1-ol Derivatives
Examples from :
trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol (CAS 2139858-66-3)
trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol (CAS 2166209-93-2)
Comparison :
- Substituent Diversity: The target compound’s 2,5-dimethylphenyl group is more lipophilic than heterocyclic substituents (e.g., diazepane or tetrahydroisoquinoline), which may introduce polar interactions.
- Steric Effects: Bulky substituents like tetrahydroisoquinoline could hinder binding in sterically sensitive targets compared to the planar dimethylphenyl group.
- Synthetic Accessibility: Microwave-assisted synthesis is reported for carboxamides , but cyclobutanol derivatives often require specialized ring-forming reactions (e.g., [2+2] cycloadditions) .
Table 2: Substituent-Driven Properties
| Compound | Substituent Type | Lipophilicity | Potential Applications |
|---|---|---|---|
| This compound | Aryl (2,5-dimethylphenyl) | High | Pharmaceutical intermediates |
| trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol | Heterocyclic (diazepane) | Moderate | CNS-targeting agents |
| trans-2-(Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol | Heterocyclic (isoquinoline) | Moderate | Alkaloid-inspired therapeutics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
